ethyl (4S)-6-amino-5-cyano-2-(2-ethoxy-2-oxoethyl)-4-(2-nitrophenyl)-4H-pyran-3-carboxylate
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Overview
Description
The compound ethyl (4S)-6-amino-5-cyano-2-(2-ethoxy-2-oxoethyl)-4-(2-nitrophenyl)-4H-pyran-3-carboxylate is a derivative of 4H-pyran, a heterocyclic compound that has been the subject of various synthetic studies due to its potential biological activities. The structure of the compound suggests it is a multifunctional molecule that could be synthesized through a multi-component reaction involving a pyran ring fused with other functional groups.
Synthesis Analysis
The synthesis of related ethyl 6-amino-4-aryl-5-cyano-2-methyl-4H-pyran-3-carboxylates has been achieved through reactions with various nucleophilic reagents, leading to a diverse range of derivatives . A water-mediated synthesis protocol has been developed for ethyl 6-amino-4-aryl-5-cyano-2-propyl-4H-pyran-3-carboxylates, which involves ethyl 3-oxohexanoate, malononitrile, and aldehydes, using K2CO3 as a catalyst . Additionally, a four-component synthesis method has been reported for the preparation of ethyl 6-amino-4-aryl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates, which includes the use of diethyloxaloacetate, an aromatic aldehyde, hydrazine hydrate, and malononitrile .
Molecular Structure Analysis
The molecular structure of these compounds has been elucidated using various spectroscopic techniques and single-crystal X-ray structural analysis. For instance, the crystal structure of ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate revealed a flattened-boat conformation of the pyran ring with the phenyl group nearly perpendicular to it . Similarly, the crystal structure of ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate showed that the pyran and pyrazole rings are almost coplanar, and the phenyl ring is almost perpendicular to these two rings, with the pyran ring adopting a boat conformation .
Chemical Reactions Analysis
The reactivity of the pyran derivatives is influenced by the presence of amino, cyano, and carboxylate groups, which can participate in various chemical reactions. For example, the reaction of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates with nucleophilic reagents can lead to the formation of different heterocyclic compounds, such as diazanaphthalene and pyrazole derivatives . The presence of these functional groups also allows for further modifications and the introduction of additional substituents, which can be tailored for specific biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structures. The presence of electron-withdrawing groups like cyano and nitro groups can affect the electron density of the molecule, influencing its reactivity and interaction with biological targets. The crystal structures provide insight into the conformational preferences and possible intermolecular interactions, such as hydrogen bonding and π-π interactions, which can be crucial for the stability of the crystals and their potential biological activities . The solubility, melting points, and stability of these compounds can be inferred from their molecular structures and substituents, which are important for their practical applications in medicinal chemistry.
properties
IUPAC Name |
ethyl (4S)-6-amino-5-cyano-2-(2-ethoxy-2-oxoethyl)-4-(2-nitrophenyl)-4H-pyran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O7/c1-3-27-15(23)9-14-17(19(24)28-4-2)16(12(10-20)18(21)29-14)11-7-5-6-8-13(11)22(25)26/h5-8,16H,3-4,9,21H2,1-2H3/t16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKOQSNAXGEQBX-INIZCTEOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C(C(=C(O1)N)C#N)C2=CC=CC=C2[N+](=O)[O-])C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC1=C([C@H](C(=C(O1)N)C#N)C2=CC=CC=C2[N+](=O)[O-])C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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